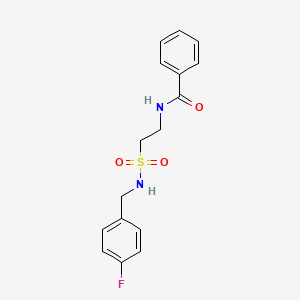

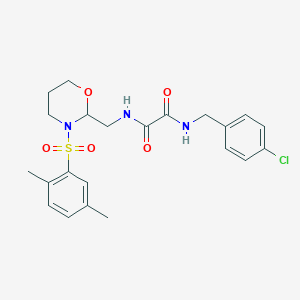

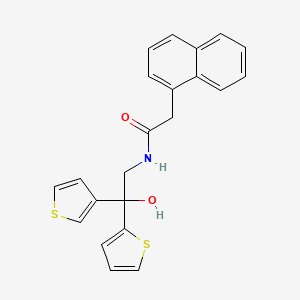

4-(N-benzyl-N-ethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(N-benzyl-N-ethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide, also known as BZS, is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been shown to exhibit promising biological activities, making it a potential candidate for the development of new drugs.

Aplicaciones Científicas De Investigación

Inhibition of Carbonic Anhydrases

4-(N-benzyl-N-ethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide is involved in the inhibition of carbonic anhydrase (CA) isoenzymes. A study found that similar aromatic sulfonamides showed varied inhibitory activities against different CA isoenzymes, such as hCA I, II, IV, and XII, with nanomolar half maximal inhibitory concentrations (Supuran et al., 2013). Another research synthesized derivatives of 4-amino-N-(4-sulfamoylphenyl)benzamide, which effectively inhibited cytosolic carbonic anhydrase isoforms hCA I, II, and VII (Ulus et al., 2013).

Molecular Structure and Properties

The compound's molecular structure, including its conformational behavior and hydrogen bonding systems, has been extensively studied. One study detailed the X-ray molecular structure and computational analysis of similar sulfonamide drugs, highlighting the importance of intramolecular hydrogen bonding in stabilizing their structures (Remko et al., 2010).

Potential for Antimicrobial and Antifungal Applications

Research into sulfanilamide derivatives, closely related to this compound, has explored their antimicrobial and antifungal activities. A study synthesized and characterized several derivatives and assessed their antibacterial and antifungal properties, although no significant activity was observed in the tested compounds (Lahtinen et al., 2014).

Application in Material Science

In the field of material science, a study used phenyl 4-(4-octyloxybenzylamino)benzoate, a related compound, for the synthesis of polyamides with potential applications in various industries (Yokozawa et al., 2002).

Mecanismo De Acción

Target of Action

The primary target of the compound 4-[benzyl(ethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known that sulfonamides, the class of compounds to which this molecule belongs, often act as inhibitors of carbonic anhydrases . They bind to the active site of the enzyme, preventing it from catalyzing its normal reactions.

Biochemical Pathways

The inhibition of carbonic anhydrase can disrupt several biochemical pathways. Carbonic anhydrases play a key role in maintaining acid-base balance in the body, assisting in transport of carbon dioxide out of tissues, and participating in various biosynthetic processes. Therefore, the inhibition of these enzymes can have wide-ranging effects .

Result of Action

The molecular and cellular effects of the compound’s action would largely depend on the specific biochemical pathways disrupted by the inhibition of carbonic anhydrase. This could potentially lead to changes in pH balance, disruption of carbon dioxide transport, and alterations in various biosynthetic processes .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution. Similarly, the presence of other substances that bind to carbonic anhydrase could affect the compound’s efficacy by competing for binding sites .

Propiedades

IUPAC Name |

4-[benzyl(ethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5S2/c1-2-25(16-17-6-4-3-5-7-17)32(29,30)21-12-8-18(9-13-21)22(26)24-19-10-14-20(15-11-19)31(23,27)28/h3-15H,2,16H2,1H3,(H,24,26)(H2,23,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNXLSFLBLDQJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Bromo-2-fluorophenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2463695.png)

![6-Bromo-2,3-dimethylimidazo[1,2-a]pyrazine](/img/structure/B2463699.png)

![N-benzyl-3-((2,5-dimethylphenyl)sulfonyl)-N-ethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2463703.png)

![2,6-Dichloro-[1,3]thiazolo[4,5-b]pyrazine](/img/structure/B2463710.png)

![Diethyl 2-[(3,4-dimethoxyanilino)methylidene]propanedioate](/img/structure/B2463711.png)

![3-(3-chlorophenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2463715.png)